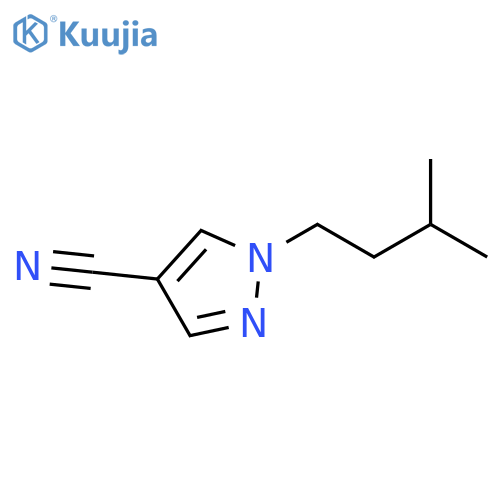Cas no 1708168-63-1 (1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile)

1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile
- 1-Isopentyl-1H-pyrazole-4-carbonitrile
-
- インチ: 1S/C9H13N3/c1-8(2)3-4-12-7-9(5-10)6-11-12/h6-8H,3-4H2,1-2H3
- InChIKey: MEDHNFPWZOGCPP-UHFFFAOYSA-N
- ほほえんだ: N1(CCC(C)C)C=C(C#N)C=N1
1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509704-1g |
1-Isopentyl-1H-pyrazole-4-carbonitrile |
1708168-63-1 | 97% | 1g |
$883 | 2022-06-12 |
1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile 関連文献
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrileに関する追加情報
Professional Introduction to 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile (CAS No. 1708168-63-1)
1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile, a compound with the chemical formula C9H12N2, is a significant molecule in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its unique CAS number 1708168-63-1, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of a pyrazole core and a nitrile group makes it an intriguing candidate for further exploration in synthetic chemistry and pharmacological research.
The pyrazole moiety is a heterocyclic aromatic compound that plays a crucial role in the development of various bioactive molecules. Pyrazoles are known for their versatility and have been widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern in 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile, particularly the 3-Methyl-butyl side chain attached to the pyrazole ring, contributes to its unique chemical properties and reactivity. This structural feature allows for diverse functionalization and modification, making it a valuable building block in drug design.
The nitrile group at the 4-position of the pyrazole ring is another critical feature that influences the compound's behavior. Nitrile groups are known for their ability to participate in various chemical reactions, including nucleophilic addition and cyclization reactions, which are essential in organic synthesis. The combination of these functional groups makes 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile a promising candidate for further investigation in synthetic methodologies and medicinal chemistry applications.
In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds. Pyrazole derivatives have shown significant promise in various pharmacological applications, including anti-inflammatory, antiviral, and anticancer activities. The structural flexibility of pyrazoles allows for the design of molecules with tailored biological activities. The compound 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile represents an excellent example of how structural modifications can lead to new pharmacophores with potential therapeutic benefits.
One of the most exciting aspects of 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile is its potential use in the development of new drugs. The pyrazole core is a well-established scaffold in medicinal chemistry, with numerous examples of drugs that incorporate this moiety. For instance, several pyrazole-based compounds have been investigated for their anti-inflammatory properties, leveraging the ability of pyrazoles to modulate inflammatory pathways. The nitrile group further enhances the compound's potential by providing additional sites for interaction with biological targets.
The synthesis of 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile involves multi-step organic reactions that highlight the compound's synthetic utility. The introduction of the 3-Methyl-butyl group requires careful consideration of reaction conditions to ensure high yield and purity. Additionally, the incorporation of the nitrile group necessitates precise control over reaction parameters to avoid unwanted side products. These synthetic challenges make 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile an interesting subject for researchers working in synthetic organic chemistry.
In conclusion, 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile (CAS No. 1708168-63-1) is a versatile and promising compound with significant potential in pharmaceutical research. Its unique structural features, including the pyrazole core and the nitrile group, make it an excellent candidate for further exploration in drug discovery and synthetic chemistry. As our understanding of heterocyclic compounds continues to grow, compounds like 1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile will undoubtedly play a crucial role in the development of new therapeutic agents.
1708168-63-1 (1-(3-Methyl-butyl)-1H-pyrazole-4-carbonitrile) 関連製品
- 77280-30-9(N-(4-chlorophenyl)-2,6-dimethylmorpholine-4-carboxamide)
- 2171845-29-5(O-(2-{(5-ethylfuran-2-yl)methylsulfanyl}ethyl)hydroxylamine)
- 1478361-96-4(2-amino-3-(dimethyl-1H-1,2,4-triazol-5-yl)propanoic acid)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)
- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)
- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)
- 1058184-78-3(3-chloro-4-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)